2-Chloro-4-(2 morpholinoethoxy)aniline
Description
Chemical Structure: 2-Chloro-4-(2-morpholinoethoxy)aniline (CAS: Not explicitly provided in evidence; structurally related to 64039-56-1 and CC42114DA) is an aniline derivative with a chlorine substituent at the 2-position and a 2-morpholinoethoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₇ClN₂O₂ (approximated from and ). The morpholinoethoxy group introduces both hydrophilic (ether oxygen, morpholine ring) and hydrophobic (alkyl chain) characteristics, influencing solubility and reactivity .
Synthetic Relevance: Morpholinoethoxy-substituted anilines are key intermediates in medicinal chemistry, particularly for fungicides () and kinase inhibitors (). The chlorine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Mizoroki–Heck arylation, ) or serving as a directing group for further functionalization.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-chloro-4-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-9-10(1-2-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
InChI Key |
JQIQAPGNEHFIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positional Isomers
4-(2-Morpholinoethoxy)-2-methylaniline ()
- Structure: Chlorine replaced by methyl at the 2-position; morpholinoethyl group attached to the aniline nitrogen.
- Molecular Formula : C₁₃H₁₉ClN₂O.
- Morpholinoethyl group on the amine (vs. ring-bound morpholinoethoxy) alters electronic effects, reducing ring electron density.
- Applications : Used in kinase inhibitor synthesis (e.g., ) .
2-Chloro-4-(trifluoromethoxy)aniline ()
- Structure: Morpholinoethoxy replaced by trifluoromethoxy (-OCF₃) at C4.
- Molecular Formula: C₇H₅ClF₃NO.
- Key Differences: Trifluoromethoxy is strongly electron-withdrawing, reducing ring reactivity compared to morpholinoethoxy. Higher lipophilicity due to -CF₃ group, enhancing membrane permeability.
- Applications : Intermediate in agrochemicals () .
Functional Group Analogs
2-Chloro-4-(propan-2-yloxy)aniline ()
- Structure: Morpholinoethoxy replaced by isopropoxy (-OCH(CH₃)₂).
- Molecular Formula: C₉H₁₂ClNO.
- Key Differences: Isopropoxy lacks the morpholine ring, reducing hydrogen-bonding capacity and solubility in polar solvents.
- Applications : Used in herbicide formulations (e.g., ) .
4-Chloro-2,5-dimethoxyaniline ()
- Structure: Morpholinoethoxy replaced by methoxy groups at C2 and C5.
- Molecular Formula: C₈H₁₀ClNO₂.
- Key Differences :
Solubility and Reactivity
- 2-Chloro-4-(2-morpholinoethoxy)aniline: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to morpholine; reacts selectively in Pd-catalyzed couplings ().
- 2-Chloro-4-(1H-imidazol-1-yl)aniline (): Higher solubility in water (imidazole ring) but prone to oxidation at the aniline group.
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